

For Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 5-Ethyl-3,4-dimethyloctane

CAS No.: 62183-61-3

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Introduction

Highly branched alkanes are saturated hydrocarbons characterized by a non-linear carbon backbone, featuring one or more alkyl side chains attached to the main chain.^{[1][2]} This structural complexity distinguishes them from their linear counterparts, leading to unique physical and chemical properties.^[1] While linear alkanes are relatively simple molecules, the introduction of branching creates isomers with distinct characteristics, such as lower boiling points, altered viscosity, and different reactivity.^{[3][4][5][6]} These properties make highly branched alkanes crucial components in various industrial applications, including high-performance fuels and advanced lubricants.^{[6][7]}

Recent advancements in synthetic chemistry, materials science, and biotechnology have unveiled new and exciting research avenues for these molecules. Their potential extends beyond traditional applications into areas like drug development, materials science, and environmental remediation. This technical guide provides an in-depth exploration of the core research areas for highly branched alkanes, targeting researchers, scientists, and professionals in drug development. It covers novel synthesis strategies, key application domains, detailed experimental protocols, and future research directions.

Core Research Areas

Advanced Synthesis and Catalysis

The controlled synthesis of alkanes with specific branching patterns remains a significant challenge in organic chemistry. Research in this area is focused on developing selective and efficient catalytic processes to produce tailored molecular architectures.

- **Novel Synthetic Routes:** Traditional methods for synthesizing branched alkanes often involve multi-step processes.[8] One established technique involves the use of Grignard reagents reacting with esters or ketones to form tertiary alcohols, which are then dehydrated and hydrogenated to yield the desired branched alkane.[8] Another facile, three-step synthesis employs the alkylation of 1,3-dithiane with a suitable α,ω -dibromoalkane, which is particularly useful for creating high-molecular-weight (C40+) alkanes with various mid-chain alkylation patterns.[9]
- **Catalytic Innovations:** Modern research is geared towards catalytic methods that can isomerize linear alkanes or selectively crack larger hydrocarbons to produce highly branched structures.[10] These processes are central to petroleum refining for producing high-octane gasoline.[7][10] The development of novel catalysts, such as zeolites and solid acids, is crucial for improving the efficiency and selectivity of these transformations.[10]
- **Renewable Feedstocks:** A significant research trend is the synthesis of highly branched alkanes from renewable biomass-derived feedstocks, such as furfural and acetone.[10][11] This approach aims to produce "green" gasoline and diesel, reducing reliance on fossil fuels. [10] For instance, gasoline and diesel range C6-C15 branched alkanes have been synthesized directly from the self-condensation of acetone followed by hydrodeoxygenation over a dual-bed catalyst system.[11]

High-Performance Fuels and Lubricants

The degree of branching in alkanes profoundly influences their performance as fuels and lubricants.

- **Fuels:** Highly branched alkanes, like isooctane (2,2,4-trimethylpentane), are prized components of gasoline due to their high octane ratings, which prevent engine knocking and improve performance.[6][7] Research is focused on developing cost-effective methods to

produce these high-octane components, particularly from renewable sources, to meet the demand for cleaner and more efficient fuels.[10]

- **Lubricants:** In lubrication, branching affects viscosity and flow properties. Highly branched alkanes generally exhibit lower viscosity than their linear isomers because the branching disrupts efficient molecular packing, reducing intermolecular forces.[3][6] This property is advantageous for formulating lubricants with stable performance over a wide range of temperatures. Hyperbranched polymers and alkanes are being explored as advanced viscosity index improvers for lubricating oils.[12]

Advanced Materials and Polymers

Highly branched alkanes serve as versatile building blocks in materials science for the synthesis of novel polymers and plastics.[3]

- **Polymer Synthesis:** The unique three-dimensional structures of highly branched alkanes can be exploited to create polymers with tailored properties. They can be used as monomers or as side chains to control polymer architecture, leading to materials with enhanced thermal stability, specific mechanical properties, or altered solubility.
- **Hyperbranched Architectures:** Research into "hyperbranched" structures is a particularly active area.[12] These highly branched, tree-like molecules can be functionalized to create a wide range of materials, from specialized coatings and additives to complex nanostructures for various technological applications.

Biomedical and Pharmaceutical Applications

In drug design and development, the hydrophobic nature of alkyl groups is a critical factor influencing a molecule's pharmacokinetic profile.

- **Drug Design and Lipophilicity:** Alkyl groups, including branched structures, are fundamental in medicinal chemistry for modulating the lipophilicity of drug candidates.[13] By incorporating branched alkyl chains, chemists can fine-tune a drug's solubility, membrane permeability, and ability to cross biological barriers like the blood-brain barrier. This influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties. [13]

- **Drug Delivery Systems:** The hydrophobicity of branched alkanes makes them suitable components for drug delivery vehicles, such as liposomes or nanoparticles. They can form part of the lipid bilayer or the core of a nanoparticle, encapsulating and protecting the active pharmaceutical ingredient until it reaches its target site.
- **Toxicology and Biocompatibility:** A crucial research area is the toxicological profile of highly branched alkanes. While generally considered to have low acute toxicity, their metabolic pathways and long-term effects need thorough investigation.^{[14][15][16]} Understanding their biotransformation is essential for ensuring the safety of any potential therapeutic application.^[14]

Environmental Science and Biodegradation

The environmental fate of branched alkanes is a significant concern due to their resistance to degradation.

- **Environmental Persistence:** Compared to their linear counterparts, branched alkanes are more resistant to microbial degradation.^[17] The alkyl branches can sterically hinder the enzymatic attack that initiates the breakdown process.^[17] This persistence can lead to their accumulation in contaminated environments.^[17]
- **Bioremediation Strategies:** Research is actively exploring microorganisms and enzymatic pathways capable of degrading branched alkanes.^{[18][19][20]} Understanding these metabolic pathways, which may involve ω - or β -oxidation, is key to developing effective bioremediation technologies for cleaning up oil spills and other hydrocarbon-contaminated sites.^[20] Some bacterial strains, such as *Nocardia cyriacigeorgica*, have shown the ability to efficiently degrade both n-alkanes and methyl-substituted alkanes.^[18]

Computational Modeling and Advanced Characterization

Computational and analytical techniques are indispensable for advancing research on highly branched alkanes.

- **Predictive Modeling:** Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are used to predict the physical properties (e.g., boiling points, density) and thermodynamic stability of branched alkanes.^{[21][22][23][24]} These computational tools can accelerate the design of molecules with desired characteristics

without the need for extensive empirical testing. Modeling is also used to understand their impact on atmospheric chemistry, such as the formation of secondary organic aerosols (SOA).[25]

- Analytical Characterization: Advanced analytical techniques are essential for identifying and quantifying branched alkanes in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique, where the fragmentation patterns of branched alkanes differ significantly from linear ones, allowing for their identification.[26] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, such as DQF-COSY, is another powerful tool for characterizing the composition of branched and linear alkane mixtures, even within porous media.[27][28]

Quantitative Data Summary

The physical properties of alkanes are significantly influenced by their molecular structure, particularly the degree of branching.

Table 1: Comparison of Physical Properties of Linear vs. Branched Alkane Isomers



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: Data compiled from various sources. Exact values may vary slightly between sources.

Table 2: Application-Specific Properties of Branched Alkanes



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

Protocol 1: Synthesis of a Highly Branched Alkane (5-Ethyl-7-butyltridecane)

This protocol is adapted from a method involving a Grignard reaction followed by dehydration and hydrogenation.^[8]

Objective: To synthesize a C₁₉ H-branched alkane.

Materials:

- Magnesium turnings
- Iodine crystal
- 1-bromobutane
- Ethyl heptanoate
- Diethyl ether (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate

- Palladium on carbon (Pd/C) catalyst
- Ethanol
- Hydrogen gas supply

Methodology:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine.
 - Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, indicated by heat and bubble formation. If not, gentle warming may be required.
 - Once the reaction starts, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
- Reaction with Ester:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of ethyl heptanoate in anhydrous diethyl ether dropwise via the dropping funnel.
 - After the addition, allow the mixture to stir at room temperature for 1 hour, then gently reflux for another hour.
- Hydrolysis and Formation of Tertiary Alcohol:
 - Cool the reaction mixture in an ice bath. Slowly and carefully add saturated ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
 - Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

- Combine the ether extracts and wash with saturated sodium bicarbonate solution, then with water. Dry the ether layer over anhydrous sodium sulfate.
- Remove the ether by rotary evaporation to yield the crude tertiary alcohol.
- Dehydration:
 - To the crude alcohol, add a small amount of concentrated sulfuric acid as a catalyst.
 - Heat the mixture to induce dehydration, collecting the resulting alkene by distillation.
- Hydrogenation:
 - Dissolve the collected alkene in ethanol in a hydrogenation flask.
 - Add a catalytic amount of 10% Pd/C.
 - Subject the mixture to hydrogenation using a hydrogen gas balloon or a Parr hydrogenator until the uptake of hydrogen ceases.
 - Filter the reaction mixture through Celite to remove the catalyst.
 - Remove the ethanol by rotary evaporation to yield the final product, 5-ethyl-7-butyltridecane.
- Analysis:
 - Confirm the structure and purity of the final product using Fourier-Transform Infrared Spectroscopy (FT-IR), Gas Chromatography-Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Protocol 2: Analysis of Branched Alkanes by GC-MS

Objective: To identify and characterize branched alkanes in a hydrocarbon mixture.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).
- Helium carrier gas.

Methodology:

- Sample Preparation:
 - Dilute the hydrocarbon sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100 ppm).
- GC Conditions:
 - Injector Temperature: 250°C.
 - Injection Mode: Splitless or split, depending on concentration.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 300°C.
 - Final hold: Hold at 300°C for 10 minutes.
 - Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI).
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Electron Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 550.

- Data Analysis:
 - Identify peaks in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of each peak.
 - For branched alkanes, look for a smaller or absent molecular ion (M⁺) peak compared to linear alkanes.[\[26\]](#)
 - Observe the characteristic fragmentation pattern. Preferential fragmentation occurs at the branching point, leading to the formation of stable secondary or tertiary carbocations. This results in prominent peaks corresponding to the loss of the largest alkyl fragment from the branch point.[\[26\]](#)
 - Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[\[26\]](#)

Protocol 3: Biodegradation Assay for Highly Branched Alkanes

Objective: To assess the capability of a bacterial consortium to degrade a specific branched alkane.

Materials:

- Bacterial consortium (e.g., isolated from a hydrocarbon-contaminated site).
- Bushnell-Hass (BH) mineral salts medium.[\[29\]](#)
- Target branched alkane (e.g., pristane or isooctane).
- Sterile culture flasks.
- Orbital shaker incubator.
- Gas Chromatograph (GC-FID or GC-MS) for residual alkane analysis.

Methodology:

- Medium Preparation:
 - Prepare Bushnell-Hass (BH) broth according to the standard formulation (contains MgSO_4 , CaCl_2 , K_2HPO_4 , KH_2PO_4 , NH_4NO_3 , and FeCl_3).[\[29\]](#)
 - Dispense the medium into culture flasks and sterilize by autoclaving.
- Inoculum Preparation:
 - Grow the bacterial consortium in a suitable nutrient-rich medium until it reaches the late exponential phase.
 - Harvest the cells by centrifugation, wash twice with sterile BH broth to remove residual carbon sources, and resuspend in BH broth to a specific optical density (e.g., $\text{OD}_{600} \approx 1.0$).
- Biodegradation Experiment Setup:
 - To each sterile flask containing BH broth, add the target branched alkane as the sole carbon source to a final concentration of 0.1% (v/v).
 - Inoculate the flasks with the prepared bacterial suspension.
 - Include two types of controls:
 - Abiotic Control: Flask with BH medium and the branched alkane, but no inoculum (to check for non-biological loss).
 - No-Carbon Control: Flask with BH medium and inoculum, but no branched alkane (to check for growth on residual carbon).
 - Incubate all flasks at an appropriate temperature (e.g., 30°C or 50°C for thermophiles) on an orbital shaker (e.g., 120 rpm) for a set period (e.g., 20-30 days).[\[29\]](#)
- Sampling and Analysis:
 - At regular time intervals (e.g., day 0, 5, 10, 20), withdraw aliquots from each flask for analysis.

- Extract the residual alkane from the sample using an organic solvent (e.g., hexane).
- Analyze the extract using GC-FID or GC-MS to quantify the concentration of the branched alkane.
- Calculate the percentage of degradation by comparing the concentration in the test flasks to the initial concentration and the concentration in the abiotic control.

Visualizations

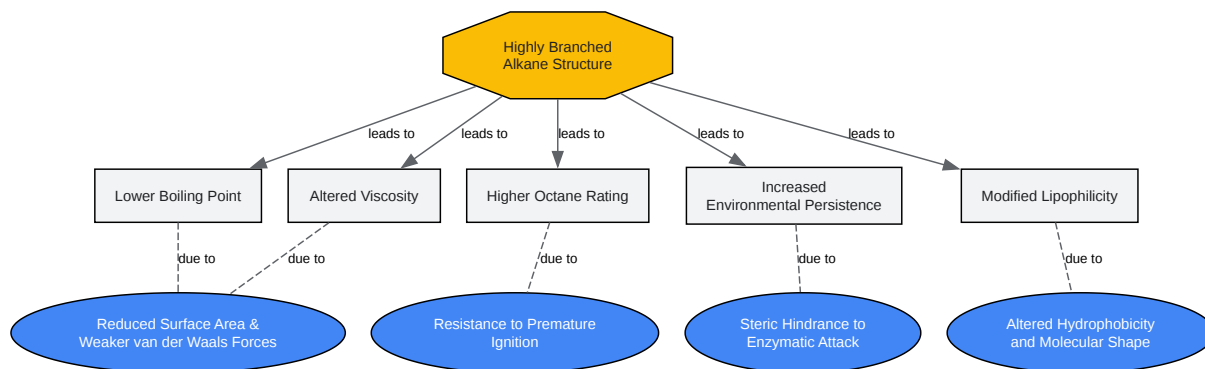
Below are diagrams created using the DOT language to illustrate key concepts and workflows related to highly branched alkanes.

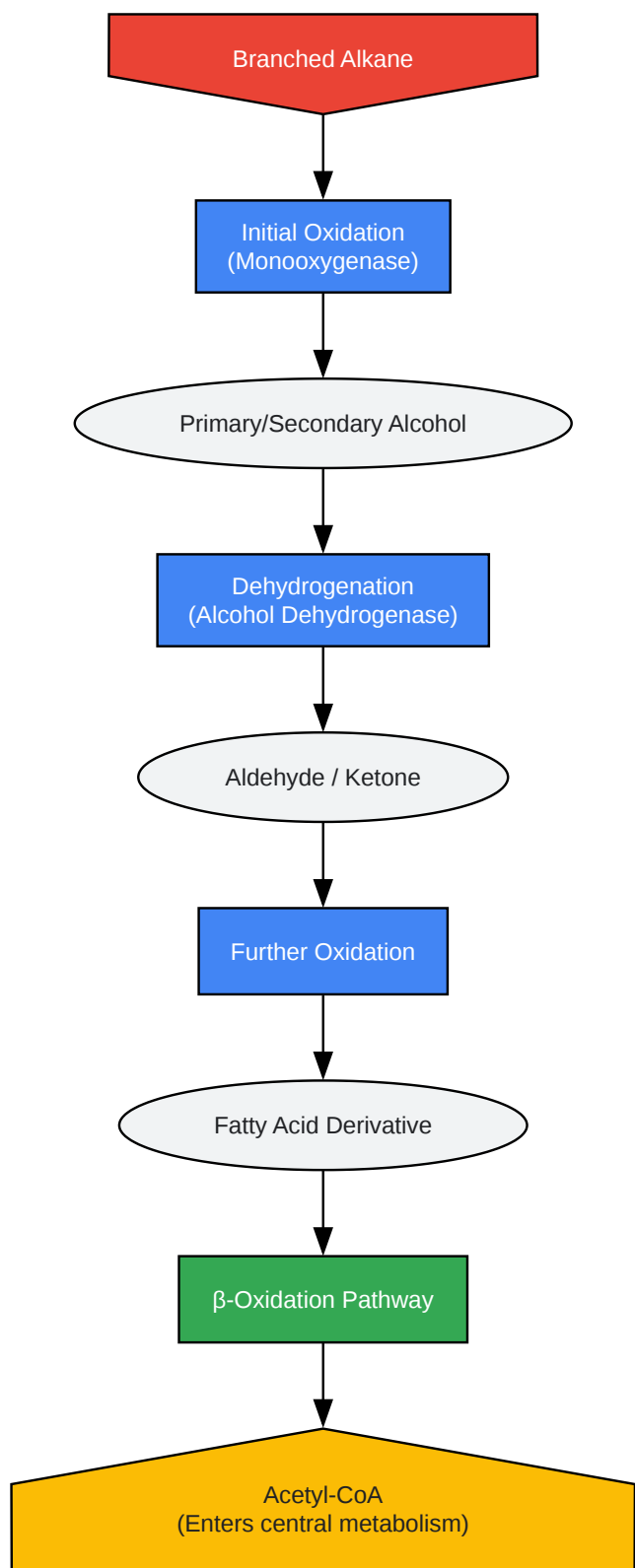


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